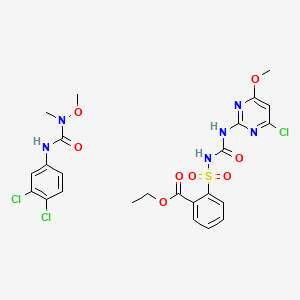
Gemini
Descripción general
Descripción
Gemini surfactants are a unique class of surfactants characterized by their molecular structure, which includes two hydrophilic head groups and two hydrophobic tails linked by a spacer. This structure imparts distinct physicochemical properties, making them highly efficient and versatile in various applications. This compound surfactants were first introduced by Menger in 1990 and have since gained significant attention in both research and industry due to their superior surface activity and ability to form self-assembling structures at low concentrations .
Métodos De Preparación
The synthesis of gemini surfactants typically involves the reaction of long-chain tertiary amines with dihalogenated substrates such as organic dibromides or dichlorides. Another common method is the reaction of N,N,N’,N’-tetramethylpolymethylene diamines with alkyl halides . Industrial production methods often involve amidation of long-chain carboxylic acids using 3-(dimethylamino)-1-propylamine followed by treatment with halohydrocarbons . These methods yield this compound surfactants with excellent thermal stability and surface properties, making them suitable for various applications.
Análisis De Reacciones Químicas
Gemini surfactants undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, acids, and bases. For instance, the reaction of this compound surfactants with halogens can lead to the formation of halogenated derivatives, which exhibit enhanced antimicrobial properties . The substitution reactions often involve the replacement of one functional group with another, leading to the formation of new compounds with tailored properties. Major products formed from these reactions include halogenated surfactants, quaternary ammonium salts, and other derivatives with improved surface activity and stability .
Aplicaciones Científicas De Investigación
Gemini surfactants have a wide range of scientific research applications due to their unique molecular structure and properties. In chemistry, they are used as emulsifiers, dispersing agents, and stabilizers in various formulations . In biology, this compound surfactants are employed as gene carriers and antimicrobial agents due to their ability to interact with biological membranes and enhance the delivery of genetic material . In medicine, they are used in drug delivery systems and as components of disinfectants and antiseptics . Industrial applications include their use in enhanced oil recovery, textile processing, and the production of personal care products .
Mecanismo De Acción
The mechanism of action of gemini surfactants is primarily based on their ability to reduce surface tension and form micelles or other self-assembling structures. The hydrophilic head groups interact with polar phases, while the hydrophobic tails interact with nonpolar phases, leading to the formation of stable interfaces . In biological systems, this compound surfactants can disrupt microbial cell membranes by incorporating their hydrophobic tails into the lipid bilayer, causing membrane destabilization and cell lysis . This dual interaction with both hydrophilic and hydrophobic environments makes this compound surfactants highly effective in various applications.
Comparación Con Compuestos Similares
Gemini surfactants are often compared with conventional monomeric surfactants, which have only one hydrophilic head group and one hydrophobic tail. The unique dimeric structure of this compound surfactants imparts superior surface activity, lower critical micelle concentration, and better wetting properties compared to monomeric surfactants . Similar compounds include bis-quaternary ammonium salts, which also have two hydrophilic head groups and two hydrophobic tails but differ in the nature of the spacer and the specific functional groups attached . The enhanced properties of this compound surfactants, such as lower toxicity and higher biodegradability, make them more suitable for applications in sensitive environments .
References
Propiedades
Número CAS |
120812-76-2 |
|---|---|
Fórmula molecular |
C24H25Cl3N6O8S |
Peso molecular |
663.9 g/mol |
Nombre IUPAC |
3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea;ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate |
InChI |
InChI=1S/C15H15ClN4O6S.C9H10Cl2N2O2/c1-3-26-13(21)9-6-4-5-7-10(9)27(23,24)20-15(22)19-14-17-11(16)8-12(18-14)25-2;1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h4-8H,3H2,1-2H3,(H2,17,18,19,20,22);3-5H,1-2H3,(H,12,14) |
Clave InChI |
FUHCASFXVMBXMX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC.CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC.CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC |
Apariencia |
Solid powder |
Key on ui other cas no. |
120812-76-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Gemini; Lorox plus; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


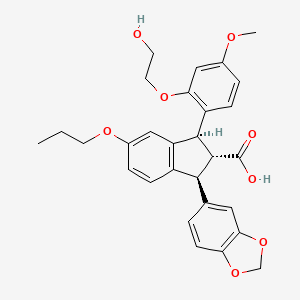
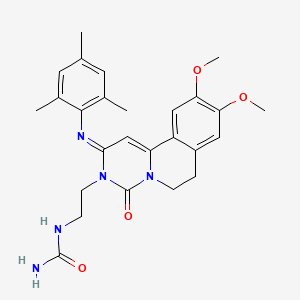
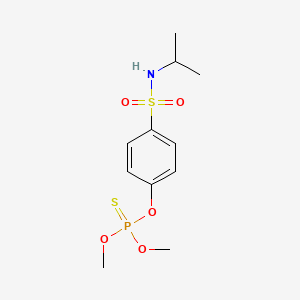
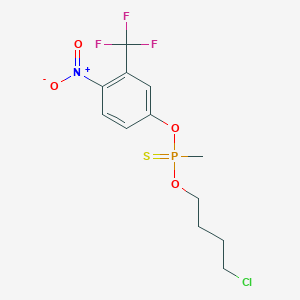
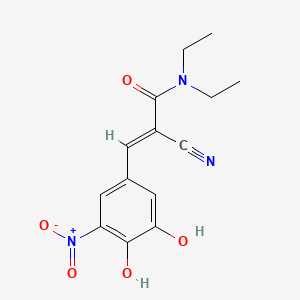
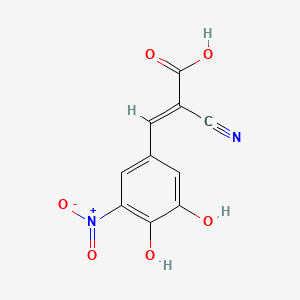
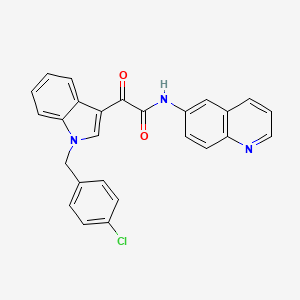
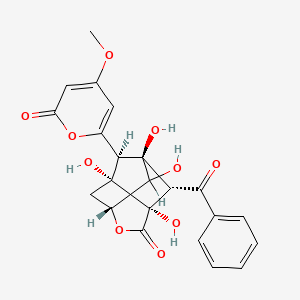
![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)
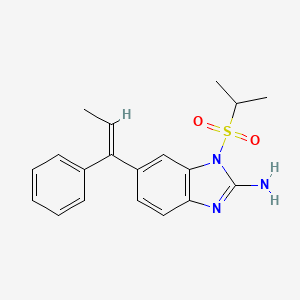
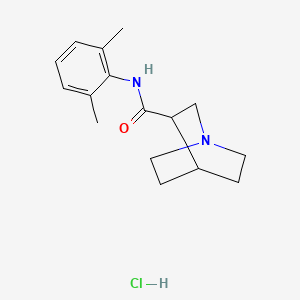
![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)

